{3-propyl-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperidinyl methanol derivatives involves condensation reactions, where piperidinyl methanol is reacted with sulfonyl chlorides in the presence of a solvent and a base, typically methylene dichloride and triethylamine, respectively. These methods provide a foundation for the synthesis of "{3-propyl-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol" by adapting the sulfonyl chloride and base used in the reaction (Benakaprasad et al., 2007).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in synthesis, have been reported, showcasing the importance of X-ray crystallography in determining the geometry around the piperidine ring and other functional groups (Eckhardt et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often include condensation with various sulfonyl chlorides, demonstrating the reactivity of the piperidine nitrogen and the hydroxyl group in forming stable chemical structures. These reactions are crucial for the functionalization of the piperidinyl backbone, leading to derivatives with diverse chemical properties (Prasad et al., 2008).
Physical Properties Analysis
The physical properties, such as crystal system, space group, and cell parameters, of similar piperidinyl methanol derivatives have been thoroughly investigated through X-ray crystallography. These studies provide insights into the solid-state arrangement and molecular conformations, which are essential for understanding the physical characteristics of "this compound" (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from the synthesis and structural analysis of piperidinyl methanol derivatives. The influence of different substituents on the piperidine ring, such as the trifluoromethyl group, affects the compound's chemical behavior and interactions with other molecules. Detailed studies on these derivatives help in understanding the chemical properties of "this compound" (Crich and Smith, 2001).
properties
IUPAC Name |
[3-(hydroxymethyl)-3-propylpiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO2/c1-2-8-16(12-22)9-3-10-21(11-16)15(23)13-4-6-14(7-5-13)17(18,19)20/h4-7,22H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHKWRMBAXHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.